

# Application Notes and Protocols for AR-C133913XX

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### Introduction

AR-C133913XX is a significant metabolite of the P2Y12 receptor antagonist, Ticagrelor. In the metabolism of Ticagrelor, AR-C133913XX is formed through N-dealkylation, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] Unlike Ticagrelor and its other major metabolite, AR-C124910XX, AR-C133913XX is considered to be an inactive metabolite with respect to P2Y12 receptor inhibition.[2] These application notes provide a plausible synthesis protocol for AR-C133913XX for research purposes, along with detailed experimental protocols to assess its (in)activity at the P2Y12 receptor.

### **Data Presentation**

Table 1: Physicochemical and Metabolic Properties of AR-C133913XX



Property	Value	Reference
Molecular Formula	C14H14F2N6O2S	Inferred from structure
Parent Compound	Ticagrelor	[1]
Metabolic Reaction	N-dealkylation	[2]
Primary Metabolizing Enzyme	CYP3A4	[1]
Biological Activity	Inactive P2Y12 receptor metabolite	[2]
Active/Inactive Metabolite Ratio to Ticagrelor	12% (inactive)	[2]

# **Proposed Synthesis Protocol**

A direct, published synthesis protocol for **AR-C133913XX** is not readily available. However, based on the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives and the known metabolic pathway of Ticagrelor, a plausible synthetic route can be proposed. The synthesis would likely involve the condensation of a substituted 5-aminopyrazole with a  $\beta$ -dicarbonyl compound, followed by modifications to introduce the side chains, and a final N-dealkylation step if starting from a precursor with the N-alkyl group present.

A potential synthetic approach could involve the following key steps:

- Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by the condensation of a suitable 5-aminopyrazole derivative with a β-ketoester or a 1,3-diketone in a solvent such as acetic acid or ethanol, often under reflux conditions.[3][4][5]
- Functionalization of the Core: Introduction of the necessary substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring.
- N-dealkylation: For the final step to obtain AR-C133913XX, if a precursor containing the N-alkyl group of Ticagrelor is used, a chemical N-dealkylation reaction would be necessary.
   This can be achieved using various reagents, such as chloroformates followed by hydrolysis.
   [6]



Note: This proposed synthesis is for informational purposes and would require optimization and characterization at each step.

## **Experimental Protocols**

To confirm the reported inactivity of **AR-C133913XX** at the P2Y12 receptor, the following experimental protocols can be employed.

## **P2Y12 Receptor Radioligand Binding Assay**

This assay directly measures the ability of a compound to bind to the P2Y12 receptor by competing with a known radiolabeled ligand.

#### Materials:

- Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).
- Radioligand: [3H]2-MeSADP or another suitable P2Y12 antagonist radioligand like [3H]PSB-0413.[7][8]
- AR-C133913XX and Ticagrelor (as a positive control).
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.[7]
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
- Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[7]
- Scintillation fluid.
- 96-well filter plates.

#### Procedure:

- Thaw the P2Y12 receptor-expressing cell membrane preparation on ice.
- Dilute the membranes in binding buffer to a final protein concentration of 5-10 μg per well.



- In a 96-well plate, add 50 μL of binding buffer, 50 μL of the radioligand (at a final concentration around its Kd, e.g., ~1 nM for [³H]2-MeSADP), and 50 μL of varying concentrations of AR-C133913XX or Ticagrelor (e.g., from 10<sup>-11</sup> to 10<sup>-5</sup> M).[7]
- For determining total binding, add 50 μL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled P2Y12 antagonist (e.g., 10 μM ADP).[7]
- Initiate the binding reaction by adding 100  $\mu$ L of the diluted membrane preparation to each well.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
   The inhibition constant (Ki) can then be determined by non-linear regression analysis of the competition binding data.

### **Platelet Aggregation Assay**

This functional assay measures the effect of a compound on platelet aggregation induced by a P2Y12 receptor agonist like ADP.

### Materials:

- Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.[9]
- Anticoagulant: 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[10]



- Adenosine diphosphate (ADP) as the platelet agonist.
- AR-C133913XX and Ticagrelor (as a positive control).
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
- Light Transmission Aggregometer (LTA).[11]

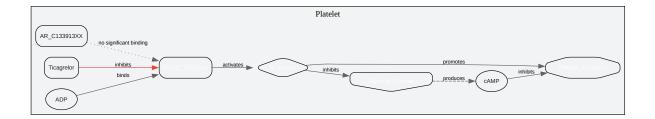
#### Procedure:

- Preparation of PRP and PPP:
  - Collect whole blood into tubes containing 3.8% tri-sodium citrate.[10]
  - Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[9]
  - Transfer the supernatant (PRP) to a separate tube.
  - Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain PPP.[11]
- Platelet Aggregation Measurement:
  - Pre-warm the PRP and PPP samples to 37°C.
  - Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[12]
  - Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.
  - Incubate the PRP with different concentrations of AR-C133913XX or Ticagrelor for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
  - Initiate platelet aggregation by adding a submaximal concentration of ADP.
  - Record the change in light transmission for a set period (e.g., 5-10 minutes).



• The percentage of inhibition of aggregation by the test compound can be calculated relative to the aggregation observed with ADP alone.

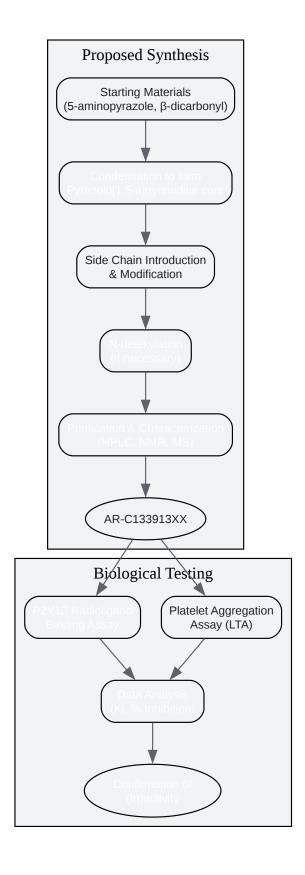
# **Mandatory Visualizations**



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Caption: P2Y12 receptor signaling pathway and points of intervention.





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Caption: Workflow for the synthesis and biological evaluation of AR-C133913XX.



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